1-Cyclopropyloctan-1-ol
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Overview
Description
1-Cyclopropyloctan-1-ol is an organic compound characterized by a cyclopropyl group attached to an octanol chain. This compound falls under the category of cycloalkanes, which are known for their unique ring structures and significant reactivity due to ring strain. The presence of the cyclopropyl group imparts distinct chemical properties to the molecule, making it a subject of interest in various fields of research.
Preparation Methods
The synthesis of 1-Cyclopropyloctan-1-ol typically involves the formation of the cyclopropyl ring followed by its attachment to the octanol chain. One common method is the cyclopropanation of alkenes using reagents such as diazomethane or Simmons-Smith reagents. The reaction conditions often require the presence of a catalyst, such as a transition metal complex, to facilitate the formation of the cyclopropyl ring .
Industrial production methods may involve the large-scale synthesis of cyclopropyl intermediates, which are then reacted with octanol under controlled conditions to yield the desired product. The use of high-pressure reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process .
Chemical Reactions Analysis
1-Cyclopropyloctan-1-ol undergoes various chemical reactions, including oxidation, reduction, and substitution. The cyclopropyl group is particularly reactive due to the ring strain, making it susceptible to ring-opening reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride .
Oxidation: The compound can be oxidized to form cyclopropyl ketones or carboxylic acids, depending on the reaction conditions.
Reduction: Reduction reactions typically yield cyclopropyl alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can lead to the formation of various substituted cyclopropyl derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used, but they often include cyclopropyl alcohols, ketones, and carboxylic acids .
Scientific Research Applications
1-Cyclopropyloctan-1-ol has a wide range of applications in scientific research. In chemistry, it serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals . Its unique reactivity makes it a valuable intermediate in organic synthesis.
In biology and medicine, cyclopropyl-containing compounds are studied for their potential therapeutic effects. The ring strain in cyclopropyl groups can interact with biological targets in unique ways, leading to the development of novel drugs with improved efficacy and selectivity .
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for applications in polymer synthesis and material science .
Mechanism of Action
The mechanism of action of 1-Cyclopropyloctan-1-ol involves its interaction with molecular targets through the cyclopropyl group. The ring strain in the cyclopropyl group can induce conformational changes in target molecules, leading to altered biological activity. This compound can interact with enzymes, receptors, and other proteins, modulating their function and leading to various biological effects .
Comparison with Similar Compounds
1-Cyclopropyloctan-1-ol can be compared with other cyclopropyl-containing compounds, such as cyclopropylmethanol and cyclopropylamine. These compounds share the cyclopropyl group but differ in their functional groups and chain lengths. The unique aspect of this compound is the presence of the long octanol chain, which imparts distinct physical and chemical properties .
Similar compounds include:
- Cyclopropylmethanol
- Cyclopropylamine
- Cyclopropylcarbinol
These compounds exhibit similar reactivity due to the cyclopropyl group but differ in their applications and specific chemical properties .
Conclusion
This compound is a versatile compound with significant applications in various fields of research Its unique chemical structure and reactivity make it a valuable intermediate in organic synthesis, with potential applications in chemistry, biology, medicine, and industry
Properties
IUPAC Name |
1-cyclopropyloctan-1-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22O/c1-2-3-4-5-6-7-11(12)10-8-9-10/h10-12H,2-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZSGUXRBKWVBNY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC(C1CC1)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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